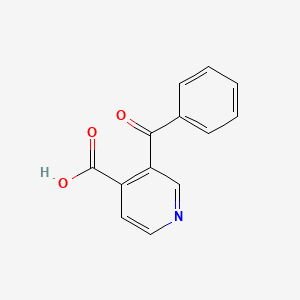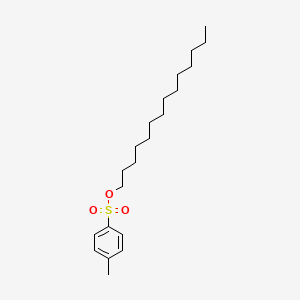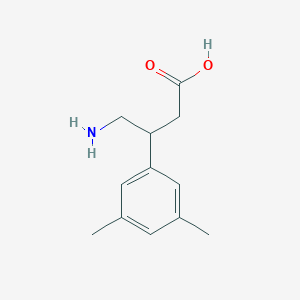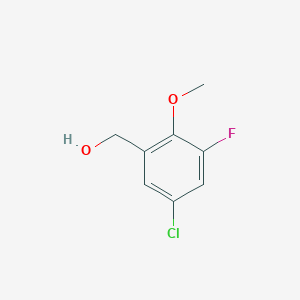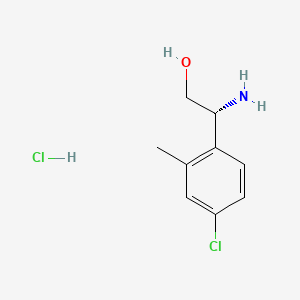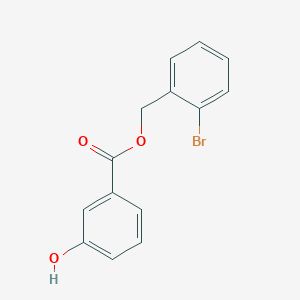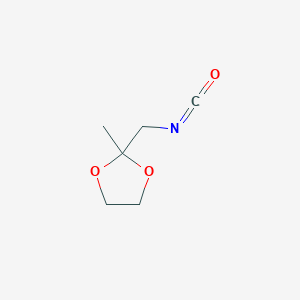![molecular formula C14H15NO B13557297 (r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is a chiral compound with a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol typically involves the use of biphenyl derivatives as starting materials. One common method is the reduction of a corresponding ketone or aldehyde derivative using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in larger quantities while maintaining high purity and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A simpler analog with a single phenyl ring.
Biphenyl-2-ylmethanol: A related compound with a similar biphenyl structure but different functional groups.
2-Aminobiphenyl: Another biphenyl derivative with an amino group at a different position.
Uniqueness
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is unique due to its chiral nature and specific structural arrangement.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
Clave InChI |
BIMIHJHBORQVQC-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H](CO)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


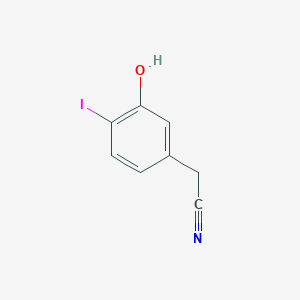
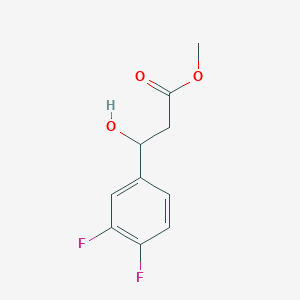
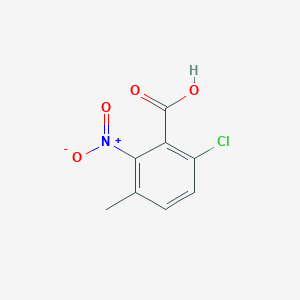

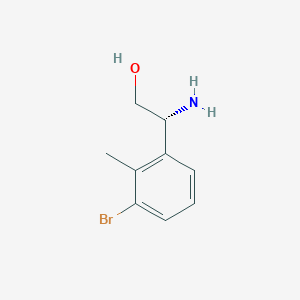
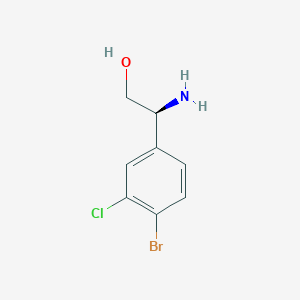
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
